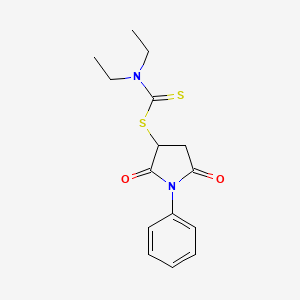
2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate is a chemical compound with a molecular formula of C15H18N2O2S2 It is known for its unique structure, which includes a pyrrolidine ring and a diethylcarbamodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with phenylacetamides. The process often includes optimized coupling reactions under controlled conditions to yield the desired product . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anticonvulsant properties, is ongoing.
Industry: The compound’s unique reactivity makes it useful in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate ion channels, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share a similar core structure and exhibit comparable reactivity.
Phenylacetamides: These compounds are often used in similar synthetic routes and have related biological activities.
Uniqueness
2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-16(4-2)15(20)21-12-10-13(18)17(14(12)19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBNKWHWADETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
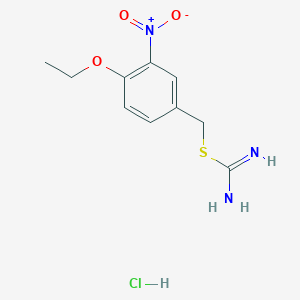

![N-[2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B5075009.png)
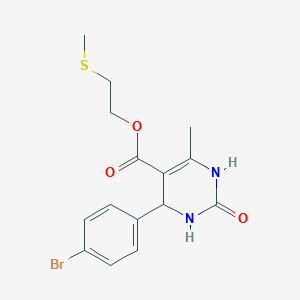
![2-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5075033.png)
![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5075055.png)
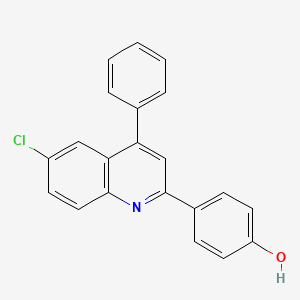
![3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5075070.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5075075.png)
![5-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5075079.png)
![1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea](/img/structure/B5075087.png)
![2-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5075094.png)
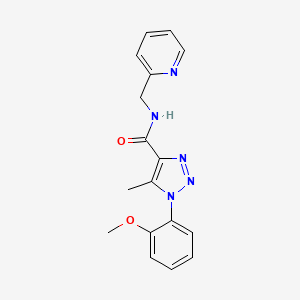
![2-amino-7-methyl-4-(3-methyl-2-thienyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5075116.png)
